Superior Potency and Isoform Selectivity Over GW9662
In direct binding assays, T0070907 demonstrates significantly higher potency and selectivity for PPARγ compared to the widely used antagonist GW9662. T0070907 inhibits PPARγ with an IC50 of 1 nM, which is approximately 3.3-fold more potent than GW9662 (IC50 = 3.3 nM) . Furthermore, T0070907 exhibits a >800-fold selectivity for PPARγ over PPARα and PPARδ, whereas GW9662 has a lower selectivity window (10- to 600-fold) and has been reported to possess partial agonist activity at PPARα, a significant confounding factor in functional studies [1].
| Evidence Dimension | PPARγ Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | IC50 = 1 nM; >800-fold selective over PPARα/δ |
| Comparator Or Baseline | GW9662: IC50 = 3.3 nM; 10- to 600-fold selective over PPARα/δ; also a partial PPARα agonist |
| Quantified Difference | T0070907 is ~3.3x more potent and exhibits a higher, more consistent selectivity window without reported PPARα agonism. |
| Conditions | Cell-free competitive binding assay using [3H]rosiglitazone (PPARγ) and [3H]GW2433 (PPARα/δ) |
Why This Matters
For experiments requiring unambiguous PPARγ inhibition without confounding effects on other PPAR isoforms, T0070907 offers a superior, more reliable chemical probe than GW9662.
- [1] Cenmed. T0070907 (C15-1697-807) Product Page. View Source
